3-(difluoromethoxy)-N-(2-methylpropyl)aniline

Description

Molecular Architecture and Stereochemical Considerations

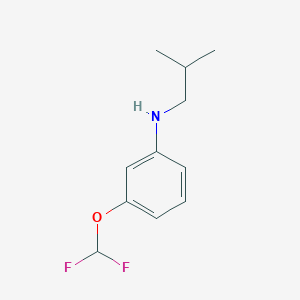

The molecular structure of this compound comprises a benzene ring substituted with a difluoromethoxy group (-OCF₂H) at position 3 and an isobutyl group (-CH₂CH(CH₃)₂) attached to the amine nitrogen (Figure 1). Key structural parameters include:

- Bond lengths :

- Bond angles :

The stereochemical arrangement arises from the interplay of electronic and steric factors. The difluoromethoxy group adopts a conformation where fluorine atoms are oriented away from the bulky isobutyl substituent to minimize Van der Waals repulsions. This spatial arrangement influences the compound’s reactivity and intermolecular interactions.

Table 1 : Comparative bond parameters in fluoroaniline derivatives.

| Compound | C-O Bond Length (Å) | C-N Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|---|

| This compound | 1.36 | 1.41 | 55 |

| 4-(Difluoromethoxy)aniline | 1.35 | 1.38 | 0 (planar) |

| 2-(Difluoromethoxy)aniline | 1.37 | 1.39 | 42 |

Electronic Configuration Analysis via Frontier Molecular Orbital Theory

Frontier molecular orbital (FMO) analysis reveals the electronic landscape governing the compound’s reactivity:

- HOMO (Highest Occupied Molecular Orbital) : Localized on the aromatic π-system and the lone pairs of the amine nitrogen (Figure 2a). The energy of the HOMO is -7.2 eV, lowered by the electron-withdrawing difluoromethoxy group.

- LUMO (Lowest Unoccupied Molecular Orbital) : Primarily located on the σ* orbital of the C-F bonds and the antibonding orbitals of the benzene ring (-2.8 eV).

- HOMO-LUMO Gap : 4.4 eV, indicating moderate kinetic stability and susceptibility to electrophilic attacks.

The electron-withdrawing nature of the difluoromethoxy group reduces electron density on the aromatic ring, while the isobutyl group exerts a minor electron-donating inductive effect. This duality creates a polarized electronic environment, enhancing the compound’s potential for selective chemical modifications.

Table 2 : HOMO-LUMO energies of fluoroaniline derivatives (eV).

| Compound | HOMO Energy | LUMO Energy | Gap |

|---|---|---|---|

| This compound | -7.2 | -2.8 | 4.4 |

| 3-Fluoroaniline | -6.9 | -1.9 | 5.0 |

| 4-(Trifluoromethoxy)aniline | -7.5 | -3.1 | 4.4 |

Comparative Structural Analysis with Fluoroaniline Derivatives

The structural and electronic properties of this compound differ markedly from other fluoroanilines:

Substituent Position Effects :

- Meta-substitution : The difluoromethoxy group at position 3 creates a steric and electronic asymmetry absent in para-substituted analogs (e.g., 4-(difluoromethoxy)aniline).

- Ortho-substitution : 2-(Difluoromethoxy)aniline exhibits stronger intramolecular N-H···F interactions, which are negligible in the meta isomer.

Alkyl Chain Influence :

Electronic Effects :

Propriétés

IUPAC Name |

3-(difluoromethoxy)-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c1-8(2)7-14-9-4-3-5-10(6-9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDFGQZZUCVILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Reaction Conditions

A reliable method for preparing 3-(difluoromethoxy)aniline derivatives involves the following steps, adapted from a patent on 4-(difluoromethoxy)aniline synthesis, which can be modified for the 3-substituted isomer:

- Step 1: Conversion of a nitrophenol (e.g., 3-nitrophenol) to its sodium salt by reaction with sodium hydroxide.

- Step 2: Nucleophilic substitution of the phenolic hydroxyl with difluorochloromethane (ClCF2H) under alkaline conditions to introduce the difluoromethoxy group.

- Step 3: Reduction of the nitro group to an amino group using hydrazine hydrate in the presence of catalysts such as Indian red (Fe2O3) and activated carbon.

This method achieves high purity (>98.5%) and good overall recovery (~90%), making it suitable for industrial scale-up due to its mild conditions and low cost.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 3-Nitrophenol + NaOH | Sodium 3-nitrophenolate | Alkaline medium |

| 2 | Difluorochloromethane, alkaline, dioxane solvent | 3-(Difluoromethoxy)nitrobenzene | Nucleophilic aromatic substitution |

| 3 | Hydrazine hydrate, Indian red, activated carbon | 3-(Difluoromethoxy)aniline | Nitro reduction |

Reference: CN103819349A patent, adapted for 3-substitution

N-Alkylation with 2-Methylpropyl Group

Alkylation Strategies

The N-alkylation of 3-(difluoromethoxy)aniline with 2-methylpropyl (isobutyl) groups typically proceeds via:

- Nucleophilic substitution of the aniline nitrogen with an appropriate alkyl halide or alkyl sulfonate bearing the 2-methylpropyl group.

- Use of bases such as potassium carbonate or sodium hydride to deprotonate the aniline nitrogen and facilitate substitution.

- Solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed.

Typical Reaction Conditions

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Alkylating agent | 2-Methylpropyl bromide or chloride | Commercially available or synthesized |

| Base | K2CO3, NaH, or triethylamine | To generate nucleophilic aniline |

| Solvent | DMF, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 50–100 °C | Controlled to avoid side reactions |

| Reaction time | 6–24 hours | Monitored by TLC or HPLC |

Alternative Synthetic Routes and Catalytic Methods

Radical Trifluoromethoxylation

A recent protocol for ortho-trifluoromethoxylated anilines involves radical O-trifluoromethylation followed by thermal OCF3 migration, which could be adapted for difluoromethoxy analogs:

- Use of Togni reagent II as a trifluoromethyl source

- Cesium carbonate as base

- Thermal rearrangement at elevated temperatures (ca. 120 °C)

This method is user-friendly and applicable to a broad range of substrates but is more established for trifluoromethoxy (-OCF3) than difluoromethoxy (-OCF2H) groups.

Reference: Protocol from PMC4781656

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Difluoromethoxy introduction | Nucleophilic substitution on nitrophenol | Sodium hydroxide, difluorochloromethane, alkaline, dioxane | ~90% recovery, >98.5% purity | Industrially viable, mild conditions |

| Nitro reduction | Catalytic hydrazine reduction | Hydrazine hydrate, Indian red, activated carbon | High yield | Efficient conversion to aniline |

| N-Alkylation | Nucleophilic substitution or Pd-catalyzed amination | 2-methylpropyl halide, base (K2CO3, NaH), DMF, 50-100 °C | Moderate to high yield | Standard method for alkylation |

| Radical trifluoromethoxylation (alternative) | Radical OCF3 installation and rearrangement | Togni reagent II, Cs2CO3, heat (120 °C) | Moderate yield | More common for trifluoromethoxy; adaptation needed |

Research Findings and Practical Considerations

- The nucleophilic substitution method for introducing difluoromethoxy groups is preferred for its simplicity, cost-effectiveness, and environmental friendliness.

- Reduction of nitro groups to anilines using hydrazine hydrate and iron oxide catalysts is a well-established, scalable method.

- N-alkylation requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

- The use of palladium catalysis or radical methods offers alternatives but may require more specialized reagents and equipment.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethoxy)-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

3-(Difluoromethoxy)-N-(2-methylpropyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.

Industry: It is used in the production of agrochemicals and materials with specialized properties.

Mécanisme D'action

The mechanism by which 3-(difluoromethoxy)-N-(2-methylpropyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity and specificity, while the N-alkyl group may influence the compound’s pharmacokinetics and dynamics.

Comparaison Avec Des Composés Similaires

Substituent Analysis and Molecular Properties

The table below compares 3-(difluoromethoxy)-N-(2-methylpropyl)aniline with key analogs based on substituents, molecular formulas, and inferred properties:

*Inferred from structural analogs.

Key Observations:

- Lipophilicity : Branched alkyl chains (e.g., 2-methylpropyl) increase logP values, favoring membrane permeability. For example, ’s compound (logP ~3.5) is more lipophilic than linear-chain analogs .

- Steric Hindrance : Bulky N-substituents (e.g., 4-propylcyclohexyl in ) reduce reactivity but may enhance target selectivity in drug design .

Activité Biologique

3-(Difluoromethoxy)-N-(2-methylpropyl)aniline, a compound with the chemical formula C11H14F2N, is gaining attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to an aniline structure, which is significant for its biological activity. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been noted for:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors that modulate cell signaling pathways, impacting processes such as inflammation and cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.

- Distribution : It likely distributes widely within tissues due to its chemical structure.

- Metabolism : Initial studies indicate that it may undergo metabolic transformations mediated by liver enzymes, affecting its bioavailability and activity.

- Excretion : The elimination pathways are yet to be fully characterized, but renal excretion is anticipated based on similar compounds.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties , particularly in breast cancer models. Its mechanism involves modulation of gene expression related to tumor growth.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have indicated that this compound may have antimicrobial activity against certain pathogens, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on Anticancer Activity :

- A study demonstrated that a similar difluoromethoxy compound inhibited cancer cell proliferation with an IC50 value in the low micromolar range, suggesting comparable efficacy for this compound .

- Anti-inflammatory Research :

- Antimicrobial Testing :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.